1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea
CAS No.: 1060243-11-9
Cat. No.: VC7604123
Molecular Formula: C19H20N4O2
Molecular Weight: 336.395
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060243-11-9 |
|---|---|
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 336.395 |
| IUPAC Name | 1-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea |
| Standard InChI | InChI=1S/C19H20N4O2/c1-11-7-8-15(13(3)10-11)21-19(25)22-16-14(4)20-17-12(2)6-5-9-23(17)18(16)24/h5-10H,1-4H3,(H2,21,22,25) |
| Standard InChI Key | OCUGESKGNWVMNI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)NC2=C(N=C3C(=CC=CN3C2=O)C)C)C |
Introduction
The compound 1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea is a complex organic molecule belonging to the pyrido[1,2-a]pyrimidine family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The specific structure of this compound includes a pyrido[1,2-a]pyrimidine core linked to a urea group and a 2,4-dimethylphenyl substituent, contributing to its unique chemical properties and biological activities.
Biological Activities and Applications
-
Pharmacological Potential: Compounds within the pyrido[1,2-a]pyrimidine family are recognized for their potential pharmacological properties. The presence of urea and 2,4-dimethylphenyl groups in this compound suggests potential interactions with biological targets, which could lead to therapeutic applications.
-
Mechanism of Action: The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors. Similar compounds have shown efficacy in inhibiting targets like dihydrofolate reductase (DHFR), suggesting a potential pathway for therapeutic action.
Table: Comparison of Pyrido[1,2-a]pyrimidine Derivatives
| Compound | Molecular Formula | Biological Activity | Potential Applications |
|---|---|---|---|
| N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide | Not specified | Diverse biological activities | Medicinal chemistry, pharmacology |
| 1-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea | Not specified | Potential therapeutic applications | Drug development |
| N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-diethoxybenzamide | C21H23N3O4 | Non-human research applications | Research in biological interactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume